5-Cyclopropoxy-4,5-dihydropyridin-3-amine
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Overview
Description
5-Cyclopropoxy-4,5-dihydropyridin-3-amine is an organic compound with the molecular formula C8H12N2O It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4,5-dihydropyridin-3-amine typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of cyclopropyl alcohol with a suitable halogenating agent, such as thionyl chloride, to form cyclopropyl chloride. This intermediate is then reacted with a nucleophile to form the cyclopropoxy group.
Construction of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated dihydropyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4,5-dihydropyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
5-Cyclopropoxy-4,5-dihydropyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4,5-dihydropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a dihydropyridine derivative, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells and thereby affecting various physiological processes. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used dihydropyridine calcium channel blocker with a longer duration of action.
Cyclopropylamine: A simpler compound with a cyclopropyl group, used in various chemical syntheses.
Uniqueness
5-Cyclopropoxy-4,5-dihydropyridin-3-amine is unique due to the presence of both the cyclopropoxy group and the dihydropyridine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-3,4-dihydropyridin-5-amine |
InChI |
InChI=1S/C8H12N2O/c9-6-3-8(5-10-4-6)11-7-1-2-7/h4-5,7-8H,1-3,9H2 |
InChI Key |
PHQSVODUMCJBHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2CC(=CN=C2)N |
Origin of Product |
United States |
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